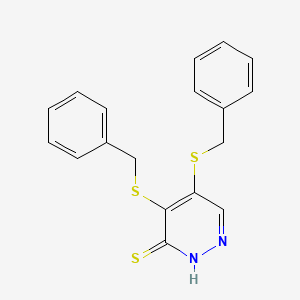

4,5-Bis(benzylthio)-3-pyridazinethiol

Description

Properties

CAS No. |

6958-59-4 |

|---|---|

Molecular Formula |

C18H16N2S3 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

4,5-bis(benzylsulfanyl)-1H-pyridazine-6-thione |

InChI |

InChI=1S/C18H16N2S3/c21-18-17(23-13-15-9-5-2-6-10-15)16(11-19-20-18)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,20,21) |

InChI Key |

AXTRLGYCCYUMOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C(=S)NN=C2)SCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(benzylthio)-3-pyridazinethiol typically involves the reaction of benzyl chloride with a pyridazine derivative under specific conditions. One common method involves the use of benzyl chlorides and [NEt4]2[Zn(dmit)2] as starting materials . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like cuprous chloride to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4,5-Bis(benzylthio)-3-pyridazinethiol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(benzylthio)-3-pyridazinethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.

Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzylthio groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of benzylthio derivatives.

Scientific Research Applications

4,5-Bis(benzylthio)-3-pyridazinethiol has several scientific research applications:

Biology: The compound’s thiol group allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(benzylthio)-3-pyridazinethiol involves its interaction with molecular targets through its thiol and benzylthio groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

AIM4 ([4,5-Bis{(N-Carboxymethyl Imidazolium)Methyl} Acridine] Dibromide)

- Structure : Acridine core with dual imidazolium and carboxymethyl substituents.

- Activity : Demonstrates 65% inhibition of TDP-43 aggregation (linked to ALS) in yeast models, outperforming Acr-E (45% inhibition) due to its ability to reduce β-sheet content in amyloid fibrils .

- Comparison : Unlike 4,5-bis(benzylthio)-3-pyridazinethiol, AIM4’s acridine core enables intercalation with nucleic acids, broadening its therapeutic scope. However, both compounds leverage sulfur-rich substituents for target engagement .

Thiadiazol-Pyridazine Hybrid ()

- Structure : Pyridazine fused with a thiadiazole ring and benzyl substituents.

- Activity: Not explicitly reported, but thiadiazole moieties are associated with antimicrobial and anticancer properties.

Substituent Modifications

4,5-Bis((4-Chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone ()

- Structure: Chlorobenzylthio groups replace benzylthio groups; pyridazinone core instead of pyridazinethiol.

- Comparison: The chloro substituents increase lipophilicity (logP ~4.2 estimated) compared to the non-halogenated target compound, which may improve blood-brain barrier penetration but raise toxicity risks .

Bibenzyl-Thiazolidinone Derivatives ()

- Structure: Bibenzyl backbone with thiazolidinone or oxadiazole substituents.

- Activity : Exhibits fungicidal properties, though specific efficacy data are unavailable.

- Sulfur-containing groups (e.g., thiazolidinone) align with the target compound’s emphasis on sulfur-mediated interactions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Biological Activity

4,5-Bis(benzylthio)-3-pyridazinethiol, with the chemical formula and CAS number 6958-59-4, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

The biological activity of 4,5-Bis(benzylthio)-3-pyridazinethiol is primarily attributed to its ability to interact with various biological targets. The compound exhibits properties that may influence:

- Antioxidant Activity : It has been shown to scavenge free radicals, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Studies indicate that it possesses inhibitory effects against certain bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Antioxidant Activity

Research has demonstrated that 4,5-Bis(benzylthio)-3-pyridazinethiol exhibits significant antioxidant activity. In vitro assays revealed that the compound effectively reduces reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. A study quantified its effectiveness using the DPPH radical scavenging assay, showing a concentration-dependent response.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Antimicrobial Activity

In antimicrobial studies, the compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest the potential utility of 4,5-Bis(benzylthio)-3-pyridazinethiol as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes. For instance, it was found to inhibit cholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's. The IC50 value was determined to be approximately 50 µM in enzyme assays.

Case Studies

-

Case Study on Neuroprotection :

A study focused on the neuroprotective effects of 4,5-Bis(benzylthio)-3-pyridazinethiol in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation. -

Case Study on Anticancer Activity :

Another investigation explored the anticancer properties of this compound against human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 25 µM, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.